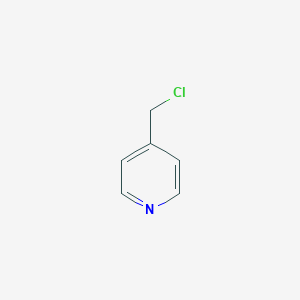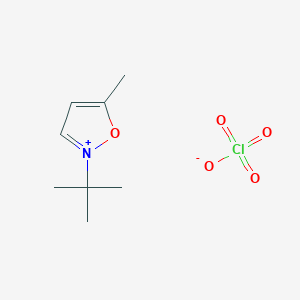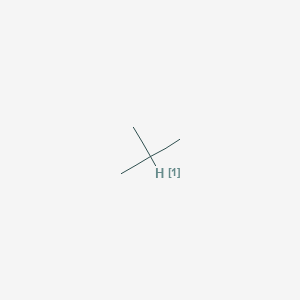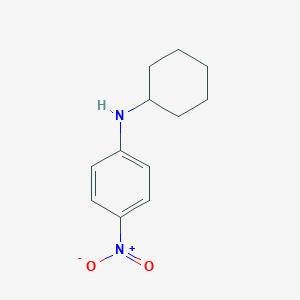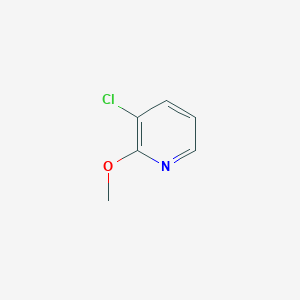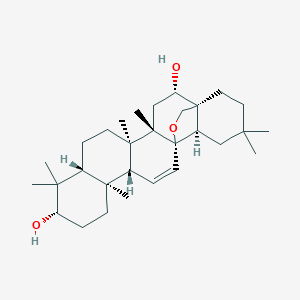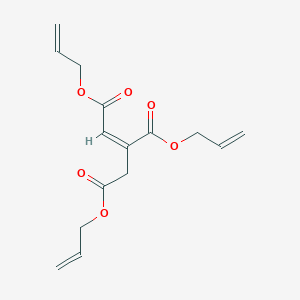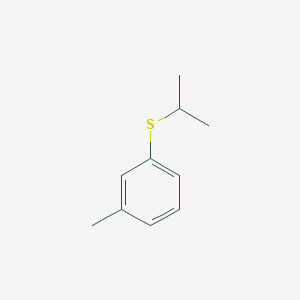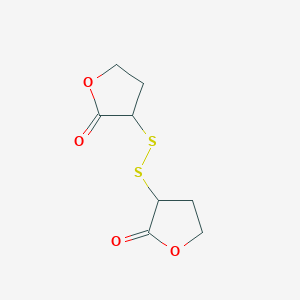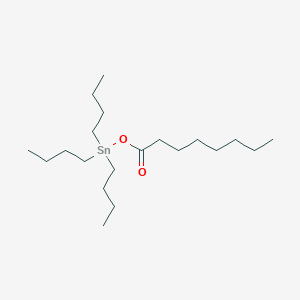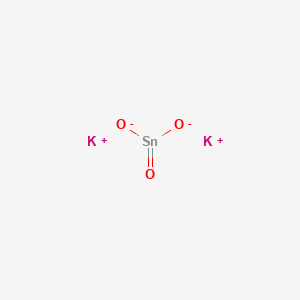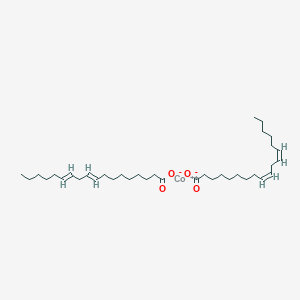
9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt, also known as cobalt linoleate, is a chemical compound that has been widely used in scientific research. It is a cobalt salt of linoleic acid, which is an essential fatty acid found in many vegetable oils. Cobalt linoleate has been used in various studies to investigate its biochemical and physiological effects, as well as its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate is not fully understood, but it is believed to involve the activation of enzymes involved in the metabolism of linoleic acid. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. It may also have anti-inflammatory and antioxidant effects.
Biochemische Und Physiologische Effekte
Cobalt linoleate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes involved in the metabolism of linoleic acid, as well as to decrease the levels of other enzymes. It may also have an effect on the levels of certain cytokines and other signaling molecules involved in inflammation and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable under normal laboratory conditions. However, one limitation is that it can be toxic at high concentrations, and care must be taken when handling it. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are many potential future directions for research on 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate. One area of interest is its potential use as a therapeutic agent in the treatment of cancer, diabetes, and other diseases. Another area of interest is its use as a catalyst for the oxidation of alcohols and other organic compounds. Additionally, further research is needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Synthesemethoden
Cobalt linoleate can be synthesized by reacting 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt chloride with linoleic acid in a solvent such as ethanol or methanol. The reaction typically occurs at room temperature and under an inert atmosphere. The resulting 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt linoleate is a dark brown or black powder that is soluble in organic solvents such as chloroform or methylene chloride.
Wissenschaftliche Forschungsanwendungen
Cobalt linoleate has been used in various scientific research applications, including as a catalyst for the oxidation of alcohols and as a precursor for the synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt oxide nanoparticles. It has also been investigated for its potential use as a therapeutic agent in the treatment of cancer, diabetes, and other diseases.
Eigenschaften
CAS-Nummer |
14666-96-7 |
|---|---|
Produktname |
9,12-Octadecadienoic acid (9Z,12Z)-, cobalt salt |
Molekularformel |
C36H62CoO4 |
Molekulargewicht |
617.8 g/mol |
IUPAC-Name |
cobalt(2+);(9Z,12Z)-octadeca-9,12-dienoate;(9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b7-6+,10-9+;7-6-,10-9-; |
InChI-Schlüssel |
IIGAELMXVLEZPM-SYDNRQOSSA-L |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Co+2] |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Co+2] |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Co+2] |
Andere CAS-Nummern |
14666-96-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




